molecular formula C4H9KOSi B7984460 Potassium vinyldimethylsilanolate

Potassium vinyldimethylsilanolate

Cat. No.: B7984460
M. Wt: 140.30 g/mol
InChI Key: RYLYDIGHZNBPNI-UHFFFAOYSA-N
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Description

Potassium vinyldimethylsilanolate (K[CH₂=CH-Si(CH₃)₂-O⁻], abbreviated as KVDMS) is an organosilicon compound widely utilized in palladium- and nickel-catalyzed cross-coupling reactions and ring-opening polymerization (ROP). It is generated in situ via silanolate exchange between divinyldimethylsilane (DVDS) and potassium trimethylsilanolate (KOSiMe₃) in dimethylformamide (DMF), producing two equivalents of KVDMS and hexamethyldisiloxane as a benign byproduct . This reagent enables efficient vinylation of aryl halides under mild conditions (room temperature, <3 hours) while tolerating functional groups such as esters, ketones, and pyridines . Additionally, KVDMS serves as an effective initiator for anionic ROP of cyclotrisiloxanes (D₃), yielding well-defined polydimethylsiloxanes (PDMS) with controlled functionality .

Properties

IUPAC Name

potassium;ethenyl-dimethyl-oxidosilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9OSi.K/c1-4-6(2,3)5;/h4H,1H2,2-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLYDIGHZNBPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9KOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium vinyldimethylsilanolate can be synthesized through several methods. One common approach involves the reaction of vinyldimethylsilanol with potassium hydroxide. This reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Another method involves the use of potassium trimethylsilanolate as a precursor. In this approach, potassium trimethylsilanolate reacts with divinyltetramethylsiloxane (DVDS) in the presence of a palladium catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Potassium vinyldimethylsilanolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of potassium vinyldimethylsilanolate involves the activation of the vinyl group through coordination with metal catalysts such as palladium. This activation facilitates the formation of carbon-carbon bonds in vinylation reactions. The compound can also act as a nucleophile in substitution reactions, where the potassium ion stabilizes the transition state, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Potassium Vinyldimethylsilanolate vs. Other Potassium Silanolates

Potassium Aryl-Substituted Silanolates Potassium aryl-dimethylsilanolates (e.g., potassium (4-trifluorotolyl)dimethylsilanolate) are primarily employed in biaryl cross-coupling reactions. Unlike KVDMS, which transfers vinyl groups, these reagents transfer aryl moieties to form unsymmetrical biaryls.

Potassium Trimethylsilanolate (KOSiMe₃) KOSiMe₃ acts as a co-reagent for KVDMS generation but is itself a strong nucleophile capable of ester cleavage, limiting its compatibility with sensitive substrates. KVDMS, in contrast, retains ester functionality during vinylation, making it more versatile for complex molecule synthesis .

Property KVDMS Potassium Aryl-Silanolates KOSiMe₃
Reactivity Vinyl group transfer Aryl group transfer Nucleophilic activator
Functional Group Tolerance Esters, ketones, pyridines Limited (elevated temperatures) Poor (cleaves esters)
Reaction Temperature Room temperature 80–100°C Room temperature
Primary Application Vinylation of aryl halides Biaryl cross-coupling Silanolate exchange
Reference

Potassium vs. Lithium Vinyldimethylsilanolate in Polymerization

Lithium vinyldimethylsilanolate (LiVDMS) is used in anionic ROP of D₃ to synthesize α-vinyl-ω-silyl hydride PDMS. However, the lithium counterion restricts chain-end fidelity due to side reactions between vinyl and Si–H groups, complicating secondary functionalization. In contrast, KVDMS produces difunctional PDMS with higher efficiency and fewer side reactions, attributed to potassium’s lower Lewis acidity .

Property KVDMS LiVDMS
Counterion K⁺ Li⁺
Polymer Functionality Difunctional PDMS α-Vinyl-ω-SiH PDMS
Chain-End Fidelity High Moderate (side reactions)
Secondary Functionalization Feasible Limited (chain–chain coupling)
Reference

Comparison with Other Silicon-Based Vinylation Reagents

Vinyltrialkoxysilanes Vinyltrialkoxysilanes (e.g., vinyltrimethoxysilane) require activation by aqueous hydroxide at elevated temperatures (80–120°C) for cross-coupling, limiting their compatibility with thermally sensitive substrates.

Vinyltin Reagents (e.g., Vinyltributyltin)
Vinyltin reagents are highly reactive but suffer from toxicity, air sensitivity, and challenges in byproduct removal. KVDMS provides a safer, fluoride-free alternative with comparable efficiency in aryl halide vinylation .

Property KVDMS Vinyltrialkoxysilanes Vinyltin Reagents
Activation Method KOSiMe₃ in DMF Aqueous hydroxide Fluoride or strong bases
Reaction Temperature Room temperature 80–120°C Room temperature
Toxicity Low Moderate High (tin byproducts)
Functional Group Tolerance Broad Limited (high temperatures) Moderate
Reference

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